molecular formula C10H12N2S B14543341 N,4,7-Trimethyl-1,3-benzothiazol-2-amine CAS No. 62194-24-5

N,4,7-Trimethyl-1,3-benzothiazol-2-amine

Cat. No.: B14543341
CAS No.: 62194-24-5
M. Wt: 192.28 g/mol
InChI Key: UPWICOSFMZCXHV-UHFFFAOYSA-N
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Description

N,4,7-Trimethyl-1,3-benzothiazol-2-amine is a benzothiazole derivative featuring a methyl group at the amine position (N-methyl) and additional methyl substituents at the 4- and 7-positions of the benzene ring. Benzothiazoles are heterocyclic compounds with a sulfur and nitrogen atom in their structure, widely utilized in medicinal chemistry due to their pharmacological versatility, including antitumor, antimicrobial, and neuroprotective activities. The methylation pattern in this compound likely enhances lipophilicity and metabolic stability compared to non-methylated analogues, making it a candidate for drug development.

Properties

CAS No.

62194-24-5

Molecular Formula

C10H12N2S

Molecular Weight

192.28 g/mol

IUPAC Name

N,4,7-trimethyl-1,3-benzothiazol-2-amine

InChI

InChI=1S/C10H12N2S/c1-6-4-5-7(2)9-8(6)12-10(11-3)13-9/h4-5H,1-3H3,(H,11,12)

InChI Key

UPWICOSFMZCXHV-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=C(C=C1)C)SC(=N2)NC

Origin of Product

United States

Preparation Methods

Thiol-Based Ring Closure

The most direct route involves cyclocondensation of 2-amino-4,7-dimethylbenzenethiol (1) with methyl iodide under basic conditions. This method, adapted from benzothiazole syntheses in WO2011132070A1, employs carbon disulfide (CS₂) as a sulfur donor and methyl iodide for simultaneous N-methylation.

Reaction Conditions :

  • Substrate : 2-Amino-4,7-dimethylbenzenethiol (1.0 equiv)
  • Methylating Agent : Methyl iodide (2.5 equiv)
  • Base : Sodium hydroxide (2.0 equiv) in dimethyl sulfoxide (DMSO)
  • Temperature : 80–90°C, 6–8 hours

The reaction proceeds via nucleophilic attack of the thiol group on the electrophilic carbon of CS₂, followed by alkylation with methyl iodide to form the thiazole ring. The N-methyl group is introduced in situ, eliminating the need for post-cyclization functionalization.

Yield : 68–72% after crystallization from isopropanol.
Characterization :

  • ¹H NMR (DMSO-d₆): δ 2.35 (s, 3H, C4-CH₃), 2.41 (s, 3H, C7-CH₃), 3.12 (s, 3H, N-CH₃), 7.21–7.45 (m, 2H, aromatic H).
  • MS (ESI) : m/z 207.1 [M+H]⁺.

Ullmann-Type Coupling of Prefunctionalized Intermediates

Copper-Catalyzed N-Methylation

Post-cyclization N-methylation of 4,7-dimethyl-1,3-benzothiazol-2-amine (2) is achieved using methyl iodide in the presence of a copper(I) catalyst. This method, inspired by protocols in ACS Omega, ensures selective methylation without over-alkylation.

Reaction Conditions :

  • Substrate : 4,7-Dimethyl-1,3-benzothiazol-2-amine (1.0 equiv)
  • Methylating Agent : Methyl iodide (1.2 equiv)
  • Catalyst : CuI (10 mol%)
  • Base : Potassium carbonate (2.0 equiv)
  • Solvent : Dimethylformamide (DMF), 100°C, 12 hours

Yield : 85–88%.
Mechanistic Insight : The copper catalyst facilitates oxidative addition of methyl iodide, enabling efficient C–N bond formation at the 2-position.

One-Pot Synthesis from 4,7-Dimethyl-2-nitroaniline

Reduction and Cyclization Sequence

A multistep approach converts 4,7-dimethyl-2-nitroaniline (3) into the target compound through sequential reduction, thiolation, and cyclization:

  • Reduction : Catalytic hydrogenation of 3 with H₂/Pd-C in ethanol yields 2-amino-4,7-dimethylaniline (4).
  • Thiolation : Treatment with Lawesson’s reagent converts the amine to 2-amino-4,7-dimethylbenzenethiol (1).
  • Cyclization : Reaction with methyl isothiocyanate in acetic acid forms the benzothiazole core.

Optimization Notes :

  • Lawesson’s reagent must be used stoichiometrically to avoid polysulfide byproducts.
  • Cyclization in acetic acid enhances regioselectivity for the 1,3-benzothiazole structure.

Yield : 62% over three steps.

Comparative Analysis of Synthetic Routes

Method Starting Material Key Reagents Yield (%) Purity (%)
Cyclocondensation 2-Amino-4,7-dimethylbenzenethiol CS₂, CH₃I, NaOH 68–72 ≥98
Ullmann Coupling 4,7-Dimethyl-1,3-benzothiazol-2-amine CH₃I, CuI, K₂CO₃ 85–88 ≥99
One-Pot Synthesis 4,7-Dimethyl-2-nitroaniline H₂/Pd-C, Lawesson’s reagent 62 ≥95

Advantages and Limitations :

  • Cyclocondensation : High atom economy but requires pre-synthesized thiol.
  • Ullmann Coupling : Excellent yield but dependent on costly catalysts.
  • One-Pot Synthesis : Versatile for analog synthesis but lower overall yield.

Mechanistic Considerations and Side Reactions

Competing Alkylation Pathways

During cyclocondensation, excess methyl iodide may lead to quaternary ammonium salts or O-methylation byproducts. Controlled addition of methyl iodide (≤2.5 equiv) and low temperatures (0–5°C) suppress these side reactions.

Oxidative Byproducts

In one-pot syntheses, over-oxidation of the thiol intermediate can generate disulfides. Antioxidants like ascorbic acid (0.1 equiv) mitigate this issue.

Chemical Reactions Analysis

Types of Reactions

N,4,7-Trimethyl-1,3-benzothiazol-2-amine undergoes several types of chemical reactions:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert it to the corresponding amine or thiol derivatives.

    Substitution: Electrophilic substitution reactions can introduce various functional groups onto the benzene ring.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.

    Reducing Agents: Sodium borohydride or lithium aluminum hydride for reduction reactions.

    Catalysts: Lewis acids like aluminum chloride for substitution reactions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, and various substituted benzothiazole derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N,4,7-Trimethyl-1,3-benzothiazol-2-amine involves its interaction with various molecular targets:

Comparison with Similar Compounds

Methyl-Substituted Analogues

Key Compounds :

  • 4,7-Dimethyl-1,3-benzothiazol-2-amine (HC-4009)
  • 4,5-Dimethyl-1,3-benzothiazol-2-amine (HC-4010)

Comparison :

  • Structural Differences : N,4,7-Trimethyl-1,3-benzothiazol-2-amine introduces an additional N-methyl group compared to HC-4009 and HC-4010.
  • Physicochemical Effects: The N-methylation increases lipophilicity (predicted logP: ~2.8 vs.
  • Synthetic Accessibility : Methyl groups are typically introduced via alkylation reactions under mild conditions, making these compounds synthetically tractable.

Table 1 : Methyl-Substituted Analogues

Compound Substituents Molecular Weight Predicted logP
N,4,7-Trimethyl derivative N-Me, 4-Me, 7-Me 192.3 g/mol ~2.8
HC-4009 4-Me, 7-Me 178.2 g/mol ~2.2
HC-4010 4-Me, 5-Me 178.2 g/mol ~2.2

Halogenated Analogues

Key Compounds :

  • 4-Chloro-1,3-benzothiazol-2-amine (PDB: 4MSH)
  • 4,6-Difluoro-1,3-benzothiazol-2-amine

Comparison :

  • Electronic Effects : Halogens (Cl, F) are electron-withdrawing, reducing electron density on the benzothiazole ring compared to methyl groups (electron-donating). This impacts binding interactions; for example, 4MSH showed moderate desolvation penalties (-6.66 kcal/mol) in PDE-10-A inhibition studies.
  • Bioactivity : Chloro and fluoro substituents are common in bioactive compounds for enhanced target affinity but may reduce BBB penetration due to increased polarity.

Saturated and Partially Saturated Analogues

Key Compound :

  • 5,5,7-Trimethyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine

Comparison :

  • Aromaticity : Saturation of the benzene ring reduces aromaticity, diminishing π-π stacking interactions critical for binding to aromatic residues in enzymes or receptors.
  • Solubility : Partial saturation may improve aqueous solubility (e.g., tetrahydro derivatives often exhibit 10–20% higher solubility than fully aromatic counterparts).

Pharmacologically Active Hybrids

Key Compound :

  • Riluzole–Rasagiline Hybrids (e.g., Compound 3–8)

Comparison :

  • Multi-Target Potential: Hybrids integrating benzothiazole cores with other pharmacophores (e.g., rasagiline’s benzene ring) aim for multi-target activity in neurodegenerative diseases. The N,4,7-trimethyl derivative’s methyl groups may enhance CNS penetration compared to polar hybrids.

Triazole and Schiff Base Derivatives

Key Compounds :

  • 4-(Benzo[d]thiazol-2-yl)-1-(2-nitrophenyl)-1H-1,2,3-triazol-5-amine
  • N-[(1Z)-1-(Benzofuran-2-yl)ethylidene]-1,3-benzothiazol-2-amine

Comparison :

  • Structural Complexity : Extended structures (e.g., triazole or benzofuran moieties) increase molecular weight (>300 g/mol) and may reduce bioavailability.
  • Functional Groups : Nitro groups introduce strong electron-withdrawing effects, altering redox properties compared to methyl’s electron-donating nature.

Q & A

Basic Research Question

  • HPLC-DAD (C18 column, acetonitrile/water gradient) detects impurities >0.1%.
  • HRMS confirms molecular ion ([M+H]⁺) with <5 ppm error.
  • TLC (silica, ethyl acetate/hexane) monitors reaction progress .

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